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Cesium sulfate

Cat. No.: B079614
CAS No.: 10294-54-9
M. Wt: 230.99 g/mol
InChI Key: YGZYEGBUAOUPPT-UHFFFAOYSA-N
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Description

Historical Perspectives in Cesium Sulfate (B86663) Crystallography and Structure Elucidation

The scientific inquiry into the crystal structure of cesium sulfate (Cs₂SO₄) dates back to the early 20th century. Initial investigations into the crystallography of alkali sulfates were conducted in 1916 by Ogg and Hopwood. scispace.com Their work included the determination of the unit cell dimensions for β-Cs₂SO₄, the room temperature modification of this compound. scispace.com These early studies confirmed that this compound is isomorphous with other alkali sulfates such as potassium sulfate (K₂SO₄) and rubidium sulfate (Rb₂SO₄). scispace.com In 1928, Ogg further published on the crystal structure of these isomorphous sulfates. scispace.com

A more precise determination of the crystal structure of β-cesium sulfate was undertaken in 1976 by Nord, utilizing X-ray diffraction techniques. scispace.com This research provided a refined understanding of the atomic arrangement within the crystal. It was confirmed that β-Cs₂SO₄ crystallizes in the orthorhombic system with the space group Pnam. scispace.com The structure is characterized by two non-equivalent cesium ions, one coordinated by eleven oxygen atoms and the other by nine. scispace.commaterialsproject.org The sulfate group exists as a nearly regular tetrahedron. scispace.com These findings were largely in agreement with the atomic positions proposed by Ogg in 1928. scispace.com

The room-temperature form of this compound, β-Cs₂SO₄, possesses an orthorhombic crystal structure. scispace.comdoubtnut.com This structure is defined by three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°). doubtnut.com At approximately 600 °C, this compound undergoes a phase transition from the orthorhombic (β) form to a hexagonal crystal system. fitechem.com

Table 1: Crystallographic Data for β-Cesium Sulfate (at 25 °C)

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnam
a8.239(1) Å
b10.944(1) Å
c6.258(1) Å
Z4
Density (calculated)4.260 g/cm³
Data sourced from Nord (1976) scispace.com

Evolution of Research Themes and Methodologies for this compound

The scope of research involving this compound has expanded significantly since the initial crystallographic studies. A notable application that emerged is its use in the preparation of dense aqueous solutions for isopycnic centrifugation, also known as density-gradient centrifugation. wikipedia.orgassignmentpoint.com This technique allows for the separation of macromolecules based on their buoyant densities.

In the field of materials science and catalysis, this compound has been investigated for various applications. It has been used in conjunction with vanadium or vanadium pentoxide as a catalyst for the oxidation of sulfur dioxide. fitechem.com More recent research has explored the development of medium-temperature electrolyte membranes for fuel cells using this compound as a precursor to cesium bisulfate. fitechem.com The study of complex sulfate systems has also been an active area of research, with investigations into compounds such as Cs₂Ca₃(SO₄)₄ and CsSc(SO₄)₂ to understand the influence of cation size on the crystal structure and properties. mdpi.comusgs.gov

The methodologies employed to study this compound and related compounds have also evolved. While X-ray diffraction remains a fundamental technique for structure elucidation, other methods have become prominent. scispace.comcdc.gov These include:

Neutron diffraction: Used to investigate the structure and dynamics of compounds like the superprotonic conductor cesium hydrogen sulfate (CsHSO₄).

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Instrumental Neutron Activation Analysis (INAA): These are highly sensitive methods for the analysis of cesium in various samples. cdc.gov

The progression of research on this compound reflects a move from fundamental structural characterization to the exploration of its functional properties and applications in diverse scientific and industrial fields.

Table 2: Evolution of Research Applications and Methodologies for this compound

EraKey Research Themes & ApplicationsDominant Methodologies
Early 20th Century- Basic Crystallography and Structure Determination- X-ray Diffraction
Mid-20th Century- Isopycnic Centrifugation- Ultracentrifugation
Late 20th Century- Catalysis (e.g., SO₂ oxidation)- Spectroscopic Techniques (IR, Raman)
21st Century- Fuel Cell Membranes- Advanced Materials Synthesis- Geochemical and Environmental Studies- Neutron Diffraction- Mass Spectrometry (ICP-MS)- Thermal Analysis

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsH2O4S B079614 Cesium sulfate CAS No. 10294-54-9

Properties

CAS No.

10294-54-9

Molecular Formula

CsH2O4S

Molecular Weight

230.99 g/mol

IUPAC Name

dicesium;sulfate

InChI

InChI=1S/Cs.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

YGZYEGBUAOUPPT-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Cs+].[Cs+]

Canonical SMILES

OS(=O)(=O)O.[Cs]

Other CAS No.

10294-54-9

physical_description

Liquid;  PelletsLargeCrystals

Pictograms

Irritant; Health Hazard

Synonyms

cesium sulfate

Origin of Product

United States

Synthetic Methodologies and Preparation of Cesium Sulfate and Its Derivatives

Aqueous Solution Crystallization and Evaporation Techniques for Cesium Sulfate (B86663) Single Crystals

The preparation of cesium sulfate (Cs₂SO₄) typically begins with an acid-base neutralization reaction in an aqueous solution. Common methods involve reacting sulfuric acid with cesium hydroxide (B78521) or cesium carbonate. docbrown.info An alternative route uses cesium chloride and sulfuric acid, which produces hydrogen chloride gas. youtube.com

The general reaction for the formation of an aqueous solution of this compound is: H₂SO₄(aq) + 2CsOH(aq) → Cs₂SO₄(aq) + 2H₂O(l) docbrown.info

Once the aqueous this compound solution is prepared, high-quality single crystals can be grown using carefully controlled crystallization techniques. The fundamental principle is to create a supersaturated solution from which the solid salt can slowly precipitate.

Key Crystallization Techniques:

TechniqueDescriptionProcess Notes
Slow Evaporation A nearly saturated solution is prepared and left in a container with a large surface area, covered loosely to allow the solvent (water) to evaporate slowly over several days. uobaghdad.edu.iq This gradual increase in concentration allows for the formation of well-ordered, large crystals.The process should be undisturbed, as vibrations can trigger unwanted nucleation, leading to many small crystals instead of a few large ones. uobaghdad.edu.iq
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of this compound also decreases, leading to crystallization.The solution can be placed in a heat bath or a Dewar with hot water to ensure a gradual cooling rate. The slower the cooling, the better the potential crystal quality.

After the crystals have formed, they are separated from the remaining solution (mother liquor), often by filtration, washed with a small amount of ice-cold water to remove any remaining impurities, and then dried. mdpi.com

Electrolytic Synthesis Routes for this compound

While direct electrolytic synthesis of this compound is not a common one-step process, it can be achieved through a multi-step approach involving the electrolytic production of a cesium precursor.

A conceptual pathway for electrolytic synthesis involves two primary stages:

Electrolysis of Cesium Chloride: An aqueous solution of cesium chloride (CsCl) can be electrolyzed using a cell that incorporates an ion-permeable membrane. In this setup, the cell is divided into an anode and a cathode compartment. Potassium and sodium hydroxides are successfully synthesized using this method. wordpress.com As an electric current is passed through the solution, cesium ions (Cs⁺) migrate across the membrane from the anode compartment to the cathode compartment. At the cathode, water is reduced to produce hydroxide ions (OH⁻) and hydrogen gas. wordpress.com These hydroxide ions then combine with the cesium ions to form a solution of cesium hydroxide (CsOH) in the cathode cell, effectively separating it from the chloride ions. wordpress.com

Neutralization: The cesium hydroxide solution produced in the first step is then carefully neutralized with sulfuric acid. This acid-base reaction yields a pure aqueous solution of this compound, as described in the previous section. docbrown.info From this solution, solid this compound can be recovered through evaporation and crystallization. youtube.com

This method leverages electrochemical principles to generate a high-purity cesium hydroxide precursor, which is then converted to the desired sulfate salt. An analogous process is used in the synthesis of copper sulfate, where a copper anode is oxidized in a sulfuric acid electrolyte to produce copper ions that form the sulfate salt in solution. youtube.com

Solid-State Annealing Methods for this compound Compounds

Solid-state annealing, also known as calcination or sintering, is a high-temperature method used to synthesize complex or anhydrous this compound compounds. This technique involves the reaction between solid precursors without a solvent.

The general procedure consists of:

Mixing: The solid starting materials are intimately mixed in precise stoichiometric ratios.

Pelletizing: The powder mixture is often pressed into pellets to ensure close contact between the reactant particles.

Annealing: The pellets are heated in a furnace at a specific temperature for an extended period, allowing the solid-state reaction to proceed.

A prominent example is the synthesis of anhydrous double cesium europium sulfate, CsEu(SO₄)₂. This compound is prepared by the thermal dehydration of its crystalline hydrate (B1144303), [CsEu(H₂O)₃(SO₄)₂]·H₂O. The hydrate is calcined in a muffle furnace at 500 °C for 10 hours, driving off the water molecules to form the anhydrous layered structure. mdpi.com

Similarly, new mixed-cation hydrogen sulfates, such as Cs₂Na(HSO₄)₃, have been synthesized by reacting mixtures of their constituent carbonates (cesium carbonate, sodium carbonate) with sulfuric acid, followed by evaporation and thermal analysis to study their properties. acs.org

Table of Solid-State Reaction Conditions:

CompoundPrecursorTemperatureDuration
Anhydrous CsEu(SO₄)₂[CsEu(H₂O)₃(SO₄)₂]·H₂O500 °C10 hours mdpi.com
Mixed Cs-Na SulfatesCs₂CO₃, Na₂CO₃, H₂SO₄Varied (for thermal analysis)N/A acs.org

Controlled Crystallization of this compound for Catalyst Removal and Recovery

Controlled crystallization of this compound, often in the form of a double salt like cesium alum, is a key step in hydrometallurgical processes for recovering valuable metals from spent industrial catalysts. rsc.org

In the manufacturing of sulfuric acid, catalysts containing vanadium and cesium are used. A process has been developed to recover these metals from the spent catalyst. rsc.org The steps are as follows:

Leaching: The spent catalyst is first leached with water, which dissolves the soluble metal compounds, including vanadium and cesium, into an aqueous solution. Over 99% of the vanadium is leached using this method. rsc.org

Solvent Extraction: Vanadium is selectively removed from the leachate using a solvent extraction process. The remaining aqueous solution, known as the raffinate, is rich in cesium. rsc.org

Precipitation of Cesium Alum: Cesium is recovered from the raffinate by precipitating it as cesium alum (CsAl(SO₄)₂). This is achieved by adding a soluble aluminum salt, such as aluminum sulfate, to the solution. rsc.orggoogle.com The conditions, such as temperature, are controlled to favor the crystallization of cesium alum over other alkali metal alums that may be present as impurities. google.com

This controlled precipitation process is highly efficient, achieving a recovery of over 98% for cesium with a purity of greater than 99%. rsc.org The recovered cesium alum can then be processed further to create other high-purity cesium salts. google.com

Synthesis of Mixed-Cation Cesium Sulfates and Hydrates

Cesium hydrogen sulfate (CsHSO₄), also known as cesium bisulfate, is a solid acid that has garnered interest for its superprotonic conductive properties at elevated temperatures. mdpi.com It is synthesized through the reaction of a cesium salt with a stoichiometric amount of sulfuric acid.

Two common synthetic routes are:

Reacting an aqueous solution of cesium carbonate (Cs₂CO₃) with a stoichiometric amount of sulfuric acid (H₂SO₄). The solution is then evaporated to dryness. mdpi.com

Combining an equimolar mixture of this compound (Cs₂SO₄) and sulfuric acid in an aqueous solution. The cesium hydrogen sulfate is then precipitated, filtered, washed with methanol, and dried. dtu.dk

Cesium hydrogen sulfate exhibits a complex phase diagram at ambient pressure, with different crystalline structures depending on the temperature. mdpi.com

Phases of Cesium Hydrogen Sulfate (CsHSO₄):

PhaseTemperature RangeCrystal SystemKey Property
Phase III Room Temperature (~21 °C) to ~60 °CMonoclinic (Metastable)Low proton conductivity. mdpi.com
Phase II ~60 °C to 141 °CMonoclinicReversibly transforms to Phase I. mdpi.com
Phase I Above 141 °CTetragonalSuperprotonic conductor. mdpi.com

The synthesis of double cesium europium sulfate can yield both a hydrated and an anhydrous form of the compound.

The crystalline hydrate, [CsEu(H₂O)₃(SO₄)₂]·H₂O, is synthesized via crystallization from an aqueous solution. The starting materials, such as cesium nitrate (B79036) (CsNO₃) and europium nitrate (Eu(NO₃)₃), are dissolved in water, and sulfuric acid is added to provide the sulfate ions. The solution is prepared with equimolar amounts of Cs⁺, Eu³⁺, and SO₄²⁻ ions. mdpi.com After approximately 12 hours, crystals of the hydrated double sulfate precipitate from the solution. These are then collected, washed with ice water, and dried. mdpi.com

The anhydrous salt, CsEu(SO₄)₂, is subsequently produced through thermal dehydration of the crystalline hydrate. The hydrate is calcined in a furnace at 500 °C for 10 hours, which removes all water molecules to yield the anhydrous powder. mdpi.com The two compounds have distinct crystal structures. researchgate.net

Crystallographic Data for Cesium Europium Sulfates: researchgate.net

CompoundFormulaCrystal SystemSpace Group
Cesium Europium Sulfate Hydrate[CsEu(H₂O)₃(SO₄)₂]·H₂OMonoclinicP2₁/c
Anhydrous Cesium Europium SulfateCsEu(SO₄)₂MonoclinicC2/c

Synthesis of Cesium Calcium Sulfate

A notable compound in this class is Cesium Calcium Sulfate, with the formula Cs₂Ca₃(SO₄)₄. This material has been successfully synthesized using a spontaneous crystallization technique.

The synthesis involves a two-step high-temperature process. Initially, stoichiometric amounts of this compound (Cs₂SO₄) and calcium sulfate (CaSO₄) in a 1:3 molar ratio are thoroughly mixed and ground. This mixture is then heated to 973 K (700 °C) and held for three days to produce a polycrystalline powder of Cs₂Ca₃(SO₄)₄. In the second step, this powder is mixed with additional this compound, which acts as a flux, and the combination is melted in a muffle furnace at 1273 K (1000 °C) for two days. The furnace is then cooled down slowly, allowing for the formation of single crystals. mdpi.com This method yields transparent, block-like crystals suitable for single-crystal X-ray diffraction analysis. mdpi.combohrium.com

Structural analysis reveals that Cs₂Ca₃(SO₄)₄ crystallizes in the monoclinic space group P2₁/c. mdpi.com The fundamental structure consists of CaO₆ octahedra and SO₄ tetrahedra linked together in a corner-sharing arrangement. This framework creates large channels that are occupied by the cesium (Cs⁺) cations. mdpi.combohrium.com

Crystal Data and Structure Refinement for Cs₂Ca₃(SO₄)₄
ParameterValue
Empirical formulaCs₂Ca₃(SO₄)₄ mdpi.com
Formula weight770.30 g/mol mdpi.com
Crystal systemMonoclinic mdpi.com
Space groupP2₁/c mdpi.combohrium.com
Unit cell dimensionsa = 9.9153(8) Å b = 9.3760(6) Å c = 9.8044(9) Å β = 118.365(3)° mdpi.com
Volume802.04(11) ų mdpi.combohrium.com
Z2 mdpi.combohrium.com
Temperature299(2) K mdpi.com
Calculated density3.190 g/cm³ mdpi.com

Synthesis of Cesium Vanadium Sulfate

Cesium Vanadium Sulfate, CsV(SO₄)₂, is a compound of interest, particularly in the context of catalysis. Green, plate-like hexagonal crystals of this compound have been prepared through the stepwise cooling of a solution of vanadium pentoxide (V₂O₅) dissolved in molten cesium pyrosulfate (Cs₂S₂O₇).

The synthesis is typically carried out in the temperature range of 400-500 °C. The formation of CsV(SO₄)₂ crystals can occur either under a sulfur dioxide (SO₂) gas atmosphere or during the catalytic conversion of SO₂ in a gas mixture containing SO₂, oxygen (O₂), and nitrogen (N₂). This process mimics conditions relevant to industrial sulfuric acid production, where vanadium-based catalysts are employed. digitellinc.com

The resulting CsV(SO₄)₂ crystals belong to the trigonal crystal system with the space group P3̅. digitellinc.com Its structure is distinct from other related M(I)M(III)(SO₄)₂ compounds, featuring tetrahedral SO₄²⁻ ions linked to octahedrally coordinated vanadium(III) ions. digitellinc.com

Crystal Data for Cesium Vanadium Sulfate (CsV(SO₄)₂)
ParameterValue
Formula weight375.974 g/mol digitellinc.com
Crystal systemTrigonal digitellinc.com
Space groupP3̅ digitellinc.com
Unit cell dimensions (at 140 K)a = 4.868(1) Å c = 8.767(2) Å digitellinc.com
Z1 digitellinc.com
Crystal colorGreen digitellinc.com

Synthesis of this compound Tellurate Compounds

The synthesis of adducts combining this compound and telluric acid represents a fascinating area of structural chemistry. A prime example is the solid solution dicaesium sulfate selenate (B1209512)–telluric acid adduct, with a formula close to Cs₂(SO₄)·Te(OH)₆. A related compound, Cs₂(SO₄)₀.₅₇(SeO₄)₀.₄₃·Te(OH)₆, has been successfully synthesized by the slow evaporation of an aqueous solution containing telluric acid (Te(OH)₆), this compound (Cs₂SO₄), and cesium selenate (Cs₂SeO₄) at room temperature. researchgate.net

This method highlights a straightforward aqueous route to complex structures containing multiple distinct anions. The crystal structure of these adducts features planes of statistically distributed SO₄²⁻ (and SeO₄²⁻) tetrahedra that alternate with planes of Te(OH)₆ octahedra. The large cesium cations (Cs⁺) are situated in the spaces between these planes, providing charge balance and structural stability. researchgate.net The telluric acid, Te(OH)₆, formally known as orthotelluric acid, is a white crystalline solid composed of octahedral molecules. wikipedia.org

The structure of the this compound-tellurate adduct crystallizes in the monoclinic space group P2₁/c. researchgate.net This demonstrates the ability to form ordered crystalline materials from complex aqueous solutions containing multiple anionic species.

Crystal Data for a this compound Selenate Tellurate Adduct
ParameterValue
Empirical formulaCs₂(SO₄)₀.₅₇(SeO₄)₀.₄₃·Te(OH)₆ researchgate.net
Synthesis methodSlow evaporation from aqueous solution researchgate.net
Crystal systemMonoclinic researchgate.net
Space groupP2₁/c researchgate.net
Key structural featuresAlternating planes of SO₄/SeO₄ tetrahedra and Te(OH)₆ octahedra researchgate.net
Cation locationCs⁺ situated between the anionic planes researchgate.net

Structural Characterization and Crystallographic Studies of Cesium Sulfate Systems

Fundamental Crystal Structures of Cesium Sulfate (B86663) (Cs₂SO₄)

Cesium sulfate (Cs₂SO₄) is an inorganic salt that forms well-defined crystals. The room-temperature form, known as β-Cs₂SO₄, is isostructural with potassium sulfate. Its structure has been determined through crystallographic studies, revealing a specific arrangement of cesium and sulfate ions in a three-dimensional lattice.

The β-phase of this compound crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. Specifically, it belongs to the Pnma space group. This space group dictates the symmetry elements present in the crystal, including mirror planes, glide planes, and screw axes, which in turn determine the positions of the atoms within the unit cell. The structure is a member of the K₂SO₄ structural family.

Interactive Data Table: Crystallographic Data for β-Cesium Sulfate (β-Cs₂SO₄)

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
Formula Units (Z) 4

In the β-Cs₂SO₄ structure, the arrangement of ions is complex. There are two distinct crystallographic sites for the cesium (Cs⁺) ions. The coordination environment of these cations involves being surrounded by multiple oxygen atoms from the sulfate (SO₄²⁻) anions. One of the Cs⁺ sites is coordinated by eleven oxygen atoms, while the other is coordinated by nine.

Structural Investigations of Cesium Hydrogen Sulfate (CsHSO₄)

Cesium hydrogen sulfate (CsHSO₄), also known as cesium bisulfate, is a solid acid salt that exhibits a fascinating range of structural phases, each with distinct properties. Unlike this compound, the presence of a proton associated with the sulfate anion introduces hydrogen bonding, which plays a pivotal role in its structural behavior and conductivity.

At ambient temperature, after an initial metastable phase (Phase III), Cesium Hydrogen Sulfate exists in a stable monoclinic phase, referred to as Phase II. wikipedia.orgmdpi.com This phase is characterized by a crystal system with three unequal axes, one of which is oblique to the other two. The structure of Phase II has been determined to belong to the space group P2₁/m. iucr.org This arrangement represents a state of relatively low proton conductivity. wikipedia.org

Interactive Data Table: Crystallographic Data for Cesium Hydrogen Sulfate (Phase II)

ParameterValueReference
Crystal System Monoclinic iucr.org
Space Group P2₁/m iucr.org
Lattice Constant a 7.3039 (9) Å iucr.org
Lattice Constant b 5.8099 (10) Å iucr.org
Lattice Constant c 5.4908 (8) Å iucr.org
Angle β 101.51 (1)° iucr.org
Formula Units (Z) 2 iucr.org

Upon heating to approximately 141°C, CsHSO₄ undergoes a significant structural phase transition from the monoclinic Phase II to a high-temperature tetragonal phase, known as Phase I. wikipedia.org This transition is accompanied by a dramatic increase in proton conductivity by several orders of magnitude, reaching up to 10 mS/cm, earning this phase the "superprotonic" designation. wikipedia.org The tetragonal structure of Phase I possesses higher crystal symmetry and expanded lattice dimensions. wikipedia.org This structural change facilitates the high mobility of protons, a phenomenon attributed to the dynamic disorder of the hydrogen bond network and the reorientational movement of the SO₄ tetrahedra. wikipedia.orgnorthwestern.edu This superprotonic behavior is of significant interest for applications in intermediate temperature fuel cells. nih.gov

A defining feature of the CsHSO₄ structure across its phases is the presence of hydrogen bonds. In the monoclinic Phase II, hydrogen-bonded chains of sulfate groups extend one-dimensionally through the crystal along the b-axis. iucr.org The proton is located between adjacent sulfate tetrahedra, creating O-H···O linkages. iucr.org The transition to the superprotonic Phase I involves a disruption and dynamic disordering of this hydrogen bond network. wikipedia.org It is this dynamic nature of the hydrogen bonds in the high-temperature phase that is believed to be the primary mechanism for the rapid proton transport, as protons can move more freely through the disordered network. wikipedia.orgnorthwestern.edu

Crystallography of Complex Cesium Double Sulfates

The structural diversity of this compound extends to a wide array of complex and double sulfate systems. The incorporation of additional cations and oxyanions leads to intricate crystal structures with varied symmetries and properties. This section delves into the crystallographic details of several key complex cesium double sulfates, highlighting the influence of composition, hydration, and cation size on their atomic arrangements.

Structural Analysis of Cesium Aluminum Sulfate (CsAl(SO₄)₂)

Cesium aluminum sulfate is most commonly encountered as a dodecahydrate, CsAl(SO₄)₂·12H₂O, a member of the extensive family of compounds known as alums. Alums are double sulfates with the general formula M⁺M³⁺(SO₄)₂·12H₂O, where M⁺ is a monovalent cation and M³⁺ is a trivalent cation.

The crystal structure of alums is typically cubic, belonging to the space group Pa3̅. researchgate.net This structure is characterized by isolated sulfate (SO₄²⁻) tetrahedra and two distinct metal-aqua complexes: [M³⁺(H₂O)₆]³⁺ and [M⁺(H₂O)₆]⁺ octahedra. ionicviper.org In the case of cesium aluminum sulfate dodecahydrate, the aluminum ions are surrounded by six water molecules in a regular octahedral coordination, while the larger cesium ions are also coordinated by six water molecules, though the octahedron may be somewhat distorted. ionicviper.org These hydrated cations and sulfate anions are linked together by an extensive network of hydrogen bonds.

It is important to note that the anhydrous form of a double sulfate can have a significantly different crystal structure. For instance, the anhydrous potassium aluminum sulfate, KAl(SO₄)₂, crystallizes in the trigonal P321 space group. materialsproject.org This highlights the crucial role of water of hydration in determining the crystal lattice of these compounds. While specific detailed crystallographic data for CsAl(SO₄)₂ is not as prevalent in literature as for other alums, its structure is understood by analogy with other isomorphous alum compounds. ionicviper.org

Table 1: Crystallographic Data for Representative Alum and Anhydrous Double Sulfate

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Sodium AlumNaAl(SO₄)₂·12H₂OIsometricP a312.21412.21412.214909090
Potassium Aluminum SulfateKAl(SO₄)₂TrigonalP3214.914.918.189090120

Data sourced from the Mineralogy Database and the Materials Project. materialsproject.orgwebmineral.com

Crystal Structure of this compound Arsenate Tellurate (CsSAsTe)

Complex oxyanion systems containing this compound exhibit fascinating structural chemistry and phase transitions. The compound this compound Arsenate Tellurate undergoes a reversible, first-order phase transition. researchgate.net At a low temperature of 120 K, it crystallizes in the monoclinic system with the space group P2₁/c. As the temperature is raised to 275 K, it transitions to a trigonal system with the space group R3̅c. researchgate.net

The crystal structures in both phases are built from isolated polyhedra: arsenate (HAsO₄²⁻) tetrahedra and tellurate (Te(OH)₆) octahedra. These polyhedra form a framework creating tunnels wherein the cesium (Cs⁺) cations reside. The structural cohesion is maintained by electrostatic interactions between the Cs⁺ cations and the oxygen atoms of the polyhedra, as well as by a network of hydrogen bonds. researchgate.net A related compound, Cs₂SO₄·Te(OH)₆, is known to be rhombohedral (a subgroup of the trigonal system) with space group R3̅, where planes of TeO₆ octahedra alternate with planes of SO₄ tetrahedra. researchgate.net

Crystallographic Studies of Cesium Lithium Sulfate (CsLiSO₄)

Cesium lithium sulfate (CsLiSO₄) is a well-studied double sulfate known for its sequence of phase transitions. At room temperature, CsLiSO₄ possesses an orthorhombic crystal structure belonging to the space group Pcmn. As the temperature is lowered, it undergoes a phase transition at approximately 202 K to a ferroelastic phase with a monoclinic structure, space group P2₁/n. tamu.edu

The structure consists of a framework of corner-sharing SO₄ and LiO₄ tetrahedra, with the large cesium ions located in the cavities of this framework. The tendency for CsLiSO₄ crystals to form twins, often in a pseudohexagonal plate-like morphology composed of six 60° twin-domains, is a notable characteristic. tamu.edu

Table 2: Temperature-Dependent Crystallographic Data for CsLiSO₄

Temperature (K)Crystal SystemSpace Groupa (Å)b (Å)c (Å)γ (°)
293OrthorhombicPcmn9.4565.4568.82090
163MonoclinicP2₁/n9.3795.4238.83489.45

Data adapted from a study on the twin-domain structures of LiCsSO₄ crystal. tamu.edu

Hydration Effects on Double Sulfate Crystal Structures

The presence of water molecules within the crystal lattice has a profound impact on the structure of double sulfates. A clear example is seen in the comparison between the hydrated and anhydrous forms of cesium europium sulfate.

Cation Size Effects on Structural Symmetry and Birefringence

The substitution of cations with different ionic radii within a double sulfate crystal structure can lead to significant changes in symmetry and optical properties like birefringence. The principle is that the size of the cation influences the coordination number and the geometry of the polyhedra, which in turn affects how these units pack into a three-dimensional lattice. wikipedia.org

A compelling example is found in the comparison of Cs₂Ca₃(SO₄)₄ and Cs₂Mg₃(SO₄)₄. Despite having similar formulas, the difference in the ionic radius of Ca²⁺ versus the smaller Mg²⁺ leads to distinct crystal structures. Cs₂Ca₃(SO₄)₄ crystallizes in the centrosymmetric monoclinic space group P2₁/c. mdpi.com In contrast, Cs₂Mg₃(SO₄)₄ adopts a non-centrosymmetric orthorhombic structure with the space group P2₁2₁2₁. mdpi.com This change from a centrosymmetric to a non-centrosymmetric space group is a direct consequence of the different ways the smaller Mg²⁺-centered polyhedra connect compared to the larger Ca²⁺-centered ones. Such modifications in symmetry are crucial as they directly impact properties like piezoelectricity and second-harmonic generation, which are only possible in non-centrosymmetric crystals. These findings demonstrate that homovalent cation substitution is a powerful strategy for tuning the structural symmetry and, consequently, the physical properties of sulfate materials. mdpi.com

Advanced Diffraction Techniques in this compound Structural Research

Standard X-ray diffraction (XRD) is the foundational tool for crystal structure determination. However, advanced diffraction techniques provide deeper insights into the complex structural behaviors of this compound systems, such as phase transitions, hydration mechanisms, and the location of light atoms.

Synchrotron X-ray Diffraction offers several advantages over conventional laboratory XRD, including much higher brilliance and the ability to tune the X-ray energy. This allows for high-resolution studies and the investigation of very small crystals or samples under extreme conditions (high pressure or temperature). caltech.edu Synchrotron XRD has been used to study the fine details of phase transformations in various sulfate-containing materials during chemical processes, providing real-time information on the evolution of crystalline phases. researchgate.net

Neutron Diffraction is a powerful complementary technique to XRD. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the location of light elements like hydrogen, which is difficult to pinpoint accurately with X-rays. wikipedia.org This capability is invaluable for determining the precise positions of hydrogen atoms in the water molecules and hydroxyl groups within hydrated cesium sulfates and related compounds, which is crucial for understanding hydrogen bonding networks. aps.org Furthermore, because neutrons have a magnetic moment, they can be used to determine the magnetic structure of materials, an application for which XRD is generally insensitive. aps.org

Time-Resolved Diffraction techniques utilize ultrashort pulses of X-rays, often from an X-ray free-electron laser (XFEL), to study structural dynamics on femtosecond timescales. iaea.orgarxiv.org This "molecular movie" approach can be used to observe the ultrafast atomic motions that occur during a phase transition, providing mechanistic details that are inaccessible through static crystallographic methods.

Scanning 3D X-ray Diffraction (s3DXRD) is a synchrotron-based technique that can map the crystallographic orientation, size, and shape of individual crystalline grains within a polycrystalline sample in three dimensions. nih.gov Combined with phase contrast tomography, s3DXRD can be used to follow in situ processes like hydration and dehydration, revealing the spatial and crystallographic relationships between the reactant and product phases. nih.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive technique that provides precise details about the internal lattice of crystalline materials. carleton.edu By measuring the diffraction pattern of X-rays scattered by a single crystal, it is possible to determine its three-dimensional atomic structure, including unit cell dimensions, bond lengths, bond angles, and site ordering. carleton.eduyoutube.com This method is considered the gold standard for structural determination.

In the study of this compound systems, SCXRD has been instrumental in characterizing novel compounds and providing fundamental crystallographic data. For instance, the technique was used to analyze a new sulfate, Cs₂Ca₃(SO₄)₄, which was synthesized using a spontaneous crystallization technique. The analysis revealed that it crystallizes in the monoclinic space group P2₁/c. mdpi.com Similarly, studies on novel cesium uranyl sulfates, such as Cs(UO₂)(SO₄)(OH)₀.₂₅ and Cs₆(UO₂₂)(SO₄)₅₃, have relied on single-crystal XRD for their structural elucidation. mdpi.com

The data obtained from SCXRD allows for the creation of a detailed model of the crystal structure. From the positions and intensities of the diffracted signals, a three-dimensional map of the electron density within the unit cell is generated, which allows crystallographers to locate the positions of individual atoms. fzu.cz This detailed structural information is crucial for understanding the material's properties and for establishing structure-property relationships. ncl.ac.uk

Table 1: Crystallographic Data for Selected this compound Systems from Single-Crystal XRD

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
Cesium Calcium Sulfate Cs₂Ca₃(SO₄)₄ Monoclinic P2₁/c a = 9.9153(8) Å, b = 9.3760(6) Å, c = 9.8044(9) Å, β = 118.365(3)° mdpi.com
Cesium Uranyl Sulfate Hydrate (B1144303) Cs(UO₂)(SO₄)(OH)₀.₂₅ Orthorhombic Pnma a = 13.684(2) Å, b = 5.9997(9) Å, c = 7.151(1) Å mdpi.com

Neutron Diffraction Analysis

Neutron diffraction is an analytical technique similar to X-ray diffraction but provides complementary information due to the different nature of the interaction between neutrons and matter. stfc.ac.uk While X-rays interact with the electron cloud of an atom, neutrons interact with the atomic nucleus. stfc.ac.uk This makes neutron diffraction particularly sensitive to the positions of light elements, such as hydrogen, which are often difficult to locate accurately with X-rays. It is also highly effective at distinguishing between isotopes of the same element. stfc.ac.uk

In the context of this compound systems, particularly hydrogen-containing compounds like cesium hydrogen sulfate (CsHSO₄), neutron diffraction is invaluable. Total scattering neutron diffraction studies on CsHSO₄ have shown that existing structural models, which often feature partial atomic occupancies or non-physical O-H distances, are insufficient to describe the local structure. semanticscholar.org Knowledge of the precise local structure is critical for understanding mechanisms such as proton conduction. semanticscholar.org

Neutron diffraction has been employed to study the crystal structures of the different phases of cesium hydrogen sulfate. semanticscholar.org Furthermore, the technique has been used to investigate complex mixed crystals, such as those in the CsHSO₄–CsH₂PO₄–H₂O system, to understand the structural basis for their physical properties. researchgate.net The ability of neutron diffraction to probe atomic and magnetic structures makes it a powerful tool for studying crystalline solids, liquids, and amorphous materials. stfc.ac.uk

Table 2: Comparison of X-ray and Neutron Diffraction

Feature X-ray Diffraction Neutron Diffraction
Interaction Interacts with the electron cloud. Interacts with the atomic nucleus.
Sensitivity Scattering power increases with atomic number (Z). Scattering power varies between isotopes and does not follow a simple trend with Z.
Light Elements Low sensitivity to light elements like hydrogen. High sensitivity to light elements, including hydrogen and its isotope deuterium.

| Magnetic Structure | Insensitive to magnetic moments. | Sensitive to magnetic moments due to the neutron's spin, allowing for the determination of magnetic structures. |

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and widely used analytical technique for identifying crystalline phases and analyzing the structural characteristics of a bulk sample. ncl.ac.ukncl.ac.uk Unlike single-crystal diffraction, which requires a well-ordered crystal, PXRD can be performed on polycrystalline or powdered samples. The resulting diffraction pattern is a fingerprint of the crystalline material, which can be compared to databases of known patterns for phase identification. ncl.ac.uksoton.ac.uk

PXRD is crucial for studying phase transitions in this compound systems under various temperatures and pressures. For example, the high-pressure behavior of the room-temperature modification of this compound, β-Cs₂SO₄, has been investigated using powder X-ray diffraction in a diamond anvil cell. researchgate.net These experiments allow for the determination of the pressure dependence of the unit cell parameters. researchgate.net Similarly, thermal analyses of compounds like Cs₅H₃(SO₄)₄·xH₂O use PXRD to identify structural changes and phase transitions that occur upon heating or cooling. researchgate.net

The technique is also essential for confirming the phase purity of a synthesized material. ncl.ac.uk By comparing the experimental powder pattern to a pattern simulated from a single-crystal structure, researchers can verify that the bulk sample consists of a single phase. ncl.ac.uk Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline phases. mdpi.com

Table 3: Phases and Transitions in this compound Compounds Studied by PXRD

Compound Phase/Transition Conditions Crystallographic System Space Group Reference
Cs₅H₃(SO₄)₄·xH₂O Low-Temperature Phase 90 K Orthorhombic Cmcm researchgate.net
Cs₅H₃(SO₄)₄·xH₂O Room-Temperature Phase Room Temp Triclinic P-1 researchgate.net
Cs₅H₃(SO₄)₄·xH₂O Intermediate Phase ~370 K Trigonal P3m1 researchgate.net

Spectroscopic Investigations of Cesium Sulfate Materials

Raman Spectroscopy of Cesium Sulfate (B86663) under High Pressure

High-pressure Raman spectroscopic studies have been conducted on cesium sulfate (Cs₂SO₄) to investigate its structural stability and the behavior of its constituent ions under extreme conditions. These investigations provide insights into the material's phase transitions and potential for amorphization.

The internal vibrational modes of the sulfate (SO₄²⁻) ions in this compound have been examined as a function of pressure up to 164 kbar. wikipedia.org The primary internal modes of the sulfate ion, namely the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄), are sensitive to changes in the crystal structure and bonding environment.

In the case of Cs₂SO₄, the Raman spectra show that the frequencies of these internal modes exhibit moderate shifts as pressure increases. wikipedia.org For instance, the prominent ν₁ peak does not show any splitting or the development of side-bands at high pressure. wikipedia.org This observation suggests that orientational disorder of the sulfate ions, which is a precursor to amorphization in some other binary sulfates like LiCsSO₄, does not occur in this compound within the pressure range studied. wikipedia.org The intensities of the ν₂ and ν₄ modes were observed to decrease with increasing pressure, becoming difficult to identify in the spectra above 100 kbar. wikipedia.org

Table 1: Behavior of Sulfate Ion Internal Modes in Cs₂SO₄ under High Pressure

Vibrational ModeObservation under Pressure (up to 164 kbar)Implication
ν₁ (Symmetric Stretch) Moderate shift, no splitting or side-bands observed. wikipedia.orgAbsence of significant orientational disorder of SO₄²⁻ ions. wikipedia.org
ν₂ (Bending) Moderate shift, decrease in intensity with increasing pressure. wikipedia.orgChanges in the local environment of the sulfate ion.
ν₄ (Bending) Moderate shift, decrease in intensity with increasing pressure. wikipedia.orgChanges in the local environment of the sulfate ion.
ν₃ (Antisymmetric Stretch) Low intensity, difficult to follow as a function of pressure. wikipedia.org-

Unlike many other binary and disulfates which undergo phase transitions or become amorphous at high pressures, this compound demonstrates significant structural stability. wikipedia.orgnih.gov High-pressure Raman spectroscopic investigations up to 164 kbar have shown no evidence of any structural phase transitions. wikipedia.orgnih.gov The absence of orientational disorder of the sulfate ions, as indicated by the behavior of the ν₁ internal mode, is a key factor in this stability. wikipedia.org This behavior is in contrast to compounds like LiCsSO₄, where the development of orientational disorder is considered a driving mechanism for pressure-induced amorphization. wikipedia.org The stability of this compound under high pressure suggests that the nature of the cation plays a significant role in the high-pressure behavior of sulfate compounds.

Vibrational Spectroscopy (Infrared and Raman) of this compound Derivatives

Vibrational spectroscopy is a powerful tool for studying the structural changes and phase transitions in derivatives of this compound, such as cesium hydrogen sulfate and lanthanide-doped cesium sulfates.

Cesium hydrogen sulfate (CsHSO₄) is known for its complex phase diagram, exhibiting multiple phases at different temperatures and pressures. scielo.brillinois.edu These phase transitions are clearly reflected in its vibrational (Infrared and Raman) spectra. scielo.br The internal vibration modes of the HSO₄⁻ ion are sensitive to these phase changes. researchgate.net

At ambient pressure, CsHSO₄ can exist in at least three phases: a metastable phase III at room temperature, which transforms to phase II at around 60 °C. scielo.br Upon heating, phase II reversibly transforms to a superprotonic phase I at 141 °C. scielo.brillinois.edu Raman and infrared spectroscopies have shown clear differences between these phases. scielo.br The O–H stretching mode is a particularly diagnostic feature, though it can be difficult to observe in Raman spectra due to its intrinsic weakness. scielo.br

Under high pressure and high temperature, CsHSO₄ exhibits additional phases, denoted as HPHT1 and HPHT2. researchgate.net The transitions between these phases are accompanied by distinct changes in the Raman spectra, particularly in the modes related to the hydrogen bond. researchgate.net For example, the hydrogen bond in the HPHT1 phase is weaker than in phase II, but it strengthens during the transition from HPHT1 to HPHT2 as pressure increases. researchgate.net

Table 2: Phase-Dependent Vibrational Characteristics of CsHSO₄

PhaseConditionsKey Vibrational Signature
Phase III Room Temperature (metastable) scielo.brDistinct vibrational spectrum from other phases.
Phase II Above 60 °C (on heating from III) or at room temperature (on cooling from I) scielo.brDifferent spectral features compared to Phase I and III.
Phase I Above 141 °C scielo.brSuperprotonic phase with characteristic vibrational modes.
HPHT1 High Pressure & High Temperature researchgate.netWeaker hydrogen bonding compared to Phase II. researchgate.net
HPHT2 Higher Pressure & High Temperature researchgate.netStronger hydrogen bonding compared to HPHT1. researchgate.net

Luminescence spectroscopy of lanthanide-doped cesium sulfates, such as cesium europium sulfate (CsEu(SO₄)₂), provides insights into the local environment of the dopant ions. The luminescence properties are highly sensitive to the crystal structure and the presence of coordinated water molecules.

A noticeable difference is observed in the luminescence spectra of anhydrous CsEu(SO₄)₂ and its hydrated form, [CsEu(H₂O)₃(SO₄)₂]·H₂O. researchgate.net This difference is attributed to variations in the local symmetry at the crystallographic sites occupied by the Eu³⁺ ions. researchgate.net Specifically, an increase in inversion asymmetry is noted in the hydrated form, while an increase in mirror asymmetry is observed in the anhydrous form. researchgate.net

The chemical shift of the ⁵D₀ energy level of the Eu³⁺ ion is also different between the two forms, which is associated with the presence of water molecules in the vicinity of the europium ion in the hydrated crystal. researchgate.net

Table 3: Luminescence Properties of CsEu(SO₄)₂ and its Hydrate (B1144303)

CompoundLocal Symmetry Feature of Eu³⁺ Site⁵D₀ Energy Level Shift
[CsEu(H₂O)₃(SO₄)₂]·H₂O Increase in inversion asymmetry. researchgate.netAssociated with the presence of H₂O molecules. researchgate.net
CsEu(SO₄)₂ Increase in mirror asymmetry. researchgate.netReference for the chemical shift.

Electron Paramagnetic Resonance (EPR) Characterization of Doped this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons. It is particularly useful for characterizing paramagnetic centers, such as those introduced by doping this compound with transition metal ions.

EPR studies have been conducted on this compound doped with the manganate ion (MnO₄²⁻). The EPR spectra of MnO₄²⁻ in a Cs₂SO₄ host lattice were recorded at X-band frequencies at low temperatures (observable up to about 20 K). researchgate.net The spectra were simulated to extract the g-values and hyperfine splitting parameters, which provide detailed information about the electronic structure and local environment of the paramagnetic dopant. researchgate.net

The simulations of the EPR spectra for MnO₄²⁻ doped into Cs₂SO₄ yielded the following parameters: g₁ = 1.908 ± 0.001, g₂ = 1.909 ± 0.001, and g₃ = 1.937 ± 0.001, with hyperfine splitting constants A₁ = 90 ± 20 MHz, A₂ = 100 ± 20 MHz, and A₃ = 400 ± 15 MHz. researchgate.net The need for large distributions in the A values for a successful simulation suggests that the hyperfine splittings are sensitive to variations in the local geometry of the manganate ion within the this compound crystal lattice. researchgate.net Furthermore, the electron spin relaxation times (Tₘ and T₁) in the Cs₂SO₄ host were found to be too short to be measured by electron spin echo techniques, indicating rapid relaxation processes for the MnO₄²⁻ ion in this environment. researchgate.net

Table 4: EPR Parameters for MnO₄²⁻ Doped into Cs₂SO₄

ParameterValue
g₁ 1.908 ± 0.001 researchgate.net
g₂ 1.909 ± 0.001 researchgate.net
g₃ 1.937 ± 0.001 researchgate.net
A₁ 90 ± 20 MHz researchgate.net
A₂ 100 ± 20 MHz researchgate.net
A₃ 400 ± 15 MHz researchgate.net

Nuclear Magnetic Resonance (NMR) Studies of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local environment of atomic nuclei, providing valuable insights into the structure and dynamics of materials. In the context of this compound (Cs₂SO₄), NMR studies, particularly focusing on the ¹³³Cs nucleus, have been instrumental in elucidating its crystallographic and electronic structure.

Cesium possesses a single naturally occurring isotope, ¹³³Cs, which is NMR active with a nuclear spin of 7/2. huji.ac.ilnorthwestern.edu While it is a quadrupolar nucleus, its quadrupole moment is relatively small, often resulting in narrow signals in symmetric environments, which allows for precise measurements of chemical shifts and coupling constants. huji.ac.il

Solid-State ¹³³Cs NMR of this compound

Solid-state ¹³³Cs Magic-Angle Spinning (MAS) NMR studies have been crucial in characterizing the local environments of the cesium ions in the crystal lattice of this compound. acs.org These investigations have revealed the presence of two distinct crystallographic sites for cesium in Cs₂SO₄. acs.org The magnitudes and relative orientations of the ¹³³Cs quadrupole coupling and chemical shielding tensors for these two sites have been accurately determined through the analysis of MAS NMR spectra. acs.org

The application of low-speed MAS NMR, combined with iterative fitting and numerical error analysis of the spinning sideband manifolds, has allowed for the precise determination of these tensor parameters. acs.org Researchers have utilized point-charge calculations to estimate the electric field gradient (EFG) tensors, which in turn has aided in the assignment of the experimentally determined NMR parameters to the specific crystallographic sites of cesium in the this compound structure. acs.org

The detailed research findings from these solid-state NMR studies provide a deeper understanding of the local electronic and structural environment of the cesium cations within the this compound crystal.

This compound in Other NMR Applications

Aqueous solutions of this compound have also found application in NMR spectroscopy as an external standard. Specifically, a 2M solution of Cs₂SO₄ in deuterium oxide (D₂O) is utilized as an external secondary chemical shift reference in ³³S NMR spectroscopy. northwestern.educanada.ca In this context, the ³³S signal from the this compound solution is set to 333 ppm relative to the primary reference, carbon disulfide (CS₂). canada.ca

NMR Parameters for Cesium Sites in this compound

The following interactive data table summarizes the key NMR parameters for the two distinct cesium sites in solid this compound, as determined by ¹³³Cs MAS NMR studies.

Cesium SiteIsotropic Chemical Shift (δiso) / ppmQuadrupole Coupling Constant (CQ) / MHzAsymmetry Parameter (ηQ)
Cs(1)Data Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results
Cs(2)Data Not Available in Search ResultsData Not Available in Search ResultsData Not Available in Search Results

Phase Transitions and Thermal Behavior of Cesium Sulfate Compounds

High-Pressure Phase Transitions in Cesium Sulfate (B86663)

High-pressure studies on cesium sulfate (Cs₂SO₄) have revealed its notable stability. Raman spectroscopic investigations up to a pressure of 164 kbar have shown that this compound does not undergo any phase transitions within this range tandfonline.com. This behavior is distinctive when compared to other disulfates.

In contrast to the stability of this compound under high pressure, other disulfates and related compounds exhibit pressure-induced phase transitions. For instance, lithium potassium sulfate (LiKSO₄) undergoes several phase transitions as a function of pressure, including a transition at 0.9 GPa and a crystal-to-amorphous transition at 12-15 GPa ias.ac.in. Similarly, anhydrite (CaSO₄) transforms to a new high-pressure modification at pressures greater than approximately 140 kbar when heated ncu.edu.tw. The behavior of Cs₂SO₄, therefore, stands out among sulfates, which often display complex high-pressure polymorphism.

Pressure-induced amorphization is a phenomenon observed in some crystalline solids, where the application of pressure leads to a loss of long-range atomic order, resulting in an amorphous state. This process is often driven by the kinetic frustration of a first-order phase transition. In the case of this compound, its stability up to 164 kbar suggests that significant orientational disorder of the sulfate ions, which could lead to amorphization, does not occur within this pressure range tandfonline.com. This contrasts with materials like porous silicon, which exhibits pressure-induced amorphization at pressures greater than 10 GPa nih.gov. The mechanisms for such transitions often involve the inability of the crystal lattice to accommodate the strain induced by pressure, leading to a collapse into a disordered state.

Temperature-Induced Phase Transitions in Cesium Hydrogen Sulfate

Cesium hydrogen sulfate (CsHSO₄) exhibits a complex phase diagram at ambient pressure with multiple temperature-induced phase transitions. These transitions are closely linked to changes in its proton conductivity. At room temperature, CsHSO₄ can exist in a metastable phase III, which transforms to phase II at around 60°C nih.gov. Upon cooling, phase II returns to room temperature without reverting to phase III nih.gov. Phase II is stable up to approximately 141°C, at which point it undergoes a significant phase transition to phase I nih.govwikipedia.org.

The transition from phase II to phase I in CsHSO₄ at 141°C is a superprotonic phase transition nih.govwikipedia.org. This transition is characterized by a structural change from a monoclinic phase (Phase II) to a tetragonal phase (Phase I) wikipedia.org. This structural change leads to a dramatic increase in proton conductivity by three to four orders of magnitude, reaching up to 10 mS/cm wikipedia.org. This high conductivity in the superprotonic phase is attributed to the increased disorder of the hydrogen bond network, which facilitates proton transport wikipedia.org.

Phase Transitions of Cesium Hydrogen Sulfate (CsHSO₄)
PhaseTemperature Range (°C)Crystal SystemKey Feature
Phase IIIRoom Temperature (metastable) to ~60MonoclinicLow protonic conductivity
Phase II~60 to 141MonoclinicLow protonic conductivity
Phase IAbove 141TetragonalSuperprotonic conductor

The phase stability of cesium hydrogen sulfate can be influenced by external factors such as water vapor pressure and mechanical treatment. The presence of water can affect the phase transitions, and dehydration can become a concern at temperatures above the superprotonic phase transition dtu.dk. Mechanical treatments like grinding or pressing can also induce phase transitions. For instance, grinding CsHSO₄ can destroy the (HSO₄)⁻ chains and lead to a new phase containing cyclic (HSO₄)₂ dimers researchgate.net.

Phase Transitions in Mixed Cesium Sulfates

Investigations into mixed anion systems have revealed new compounds with interesting phase transition behaviors. A notable example is the mixed this compound-phosphate, Cs₂(HSO₄)(H₂PO₄), which exhibits a superprotonic phase transition over the temperature range of 61-105°C northwestern.eduresearchgate.net. This transition occurs at a significantly lower temperature compared to pure CsHSO₄.

The transition in Cs₂(HSO₄)(H₂PO₄) is a unique two-step process. It begins with a sharp transition at approximately 334 K (61°C), followed by a gradual transition from 342 K to 378 K (69°C to 105°C) iucr.orgresearchgate.netnih.gov. The high-temperature phase is cubic and exhibits high proton conductivity northwestern.eduresearchgate.net. In the room temperature structure, the SO₄ and PO₄ groups are randomly arranged on a single tetrahedral anion site northwestern.eduresearchgate.net.

Other mixed this compound-phosphates have also been synthesized and studied. For example, Cs₄(HSO₄)₃(H₂PO₄) and Cs₆H(HSO₄)₃(H₂PO₄)₄ are superprotonic crystals that are sensitive to ambient conditions, particularly moisture content, which can lead to deterioration ias.ac.in. The crystal structure of Cs₆H(HSO₄)₃(H₂PO₄)₄ is cubic at room temperature and features a three-dimensional network of hydrogen bonds between the phosphate and sulfate ions ias.ac.in.

Phase Transition of Mixed this compound-Phosphate (Cs₂(HSO₄)(H₂PO₄))
Transition StepTemperatureDescription
Step 1~61°C (334 K)Sharp transition
Step 269-105°C (342-378 K)Gradual transition to a cubic superprotonic phase

Reversible Phase Transitions in this compound Arsenate Tellurate

This compound arsenate tellurate (CsSAsTe) is a compound that demonstrates a reversible, first-order phase transition. This transition is observed at 213 K (-60.15 °C) during heating and at 211 K (-62.15 °C) upon cooling researchgate.net. The nature of this transition is classified as an order-disorder type, indicating a change in the arrangement of the constituent ions within the crystal lattice.

CompoundTransition TypeHeating Transition Temperature (K)Cooling Transition Temperature (K)
This compound Arsenate Tellurate (CsSAsTe)First-Order, Order-Disorder213211

Ferroelectric-Paraelectric Phase Transitions

Certain this compound-based materials exhibit a transition from a ferroelectric to a paraelectric phase as a function of temperature. In the ferroelectric phase, the material possesses a spontaneous electric polarization that can be reoriented by an external electric field. As the temperature is increased to the transition point, known as the Curie temperature, the material loses this spontaneous polarization and enters the paraelectric phase.

For a this compound-based material synthesized from a system of Cs2CO3, H2SO4, and H3PO4, a ferroelectric-paraelectric phase transition is predicted to occur at approximately 300 K (26.85 °C). This transition is identified by peaks in the dielectric permittivity and dielectric loss around this temperature.

Another related compound, this compound tellurate (Cs₂SO₄·Te(OH)₆), also displays a ferroelectric-paraelectric phase transition, which occurs at a significantly higher temperature of 490 K (216.85 °C).

CompoundTransition TypeTransition Temperature (K)
This compound (from Cs2CO3:H2SO4:H3PO4 system)Ferroelectric-Paraelectric~300
This compound Tellurate (CsSTe)Ferroelectric-Paraelectric490

Structural Phase Transformations in Cesium Lithium Sulfate

Cesium lithium sulfate (LiCsSO₄) undergoes a significant structural phase transformation at low temperatures. At room temperature (293 K or 19.85 °C), the crystal possesses an orthorhombic structure with the space group Pcmn. As the temperature is lowered to approximately 202 K (-71.15 °C), it transitions into a ferroelastic phase characterized by a monoclinic structure with the space group P2₁/n jkps.or.kr. This transformation involves a distortion of the crystal lattice.

The lattice parameters of Cesium Lithium Sulfate have been determined for both phases, illustrating the structural changes that occur during the transition.

PhaseTemperature (K)Crystal SystemSpace GroupLattice Parameters (Å, °)
Room Temperature Phase293OrthorhombicPcmna = 9.456, b = 5.456, c = 8.820
Low Temperature Phase163MonoclinicP2₁/na = 9.379, b = 5.423, c = 8.834, γ = 89.45

Thermal Decomposition and Dehydration Processes

The thermal stability of this compound compounds, particularly hydrated double salts, involves distinct stages of dehydration before eventual decomposition at higher temperatures. An example is the crystalline hydrate (B1144303) of double cesium europium sulfate, [CsEu(H₂O)₃(SO₄)₂]·H₂O.

The dehydration of this compound occurs in three main stages upon heating, ultimately forming the anhydrous salt, CsEu(SO₄)₂ mdpi.com.

Stage 1: The initial stage involves the loss of three water molecules.

Stage 2 & 3: The final water molecule is more tightly bound and is removed in two subsequent steps, leading to the formation of a hemihydrate intermediate before becoming fully anhydrous mdpi.com.

The resulting anhydrous cesium europium sulfate is thermally stable up to 800 °C (1073.15 K). Above this temperature, it undergoes a two-stage decomposition process mdpi.com. While this data is for a double salt, it provides insight into the general behavior of hydrated this compound compounds, where dehydration precedes high-temperature decomposition.

CompoundProcessKey ObservationsTemperature Range
[CsEu(H₂O)₃(SO₄)₂]·H₂ODehydrationThree-stage process to form anhydrous CsEu(SO₄)₂-
CsEu(SO₄)₂DecompositionStable up to 800 °C, followed by two-stage decomposition> 800 °C

Electrochemical and Ionic Conductivity Studies of Cesium Sulfate Systems

Cesium Sulfate (B86663) as Electrolyte Materials

Cesium sulfate and its related compounds, particularly cesium hydrogen sulfate (CsHSO4), have garnered significant attention as potential solid electrolyte materials. Their utility in this regard stems from their ionic conductivity, especially the dramatic increase in proton conductivity that cesium hydrogen sulfate exhibits at elevated temperatures. While anhydrous this compound (Cs2SO4) is a stable inorganic salt, its derivatives and composites are at the forefront of research for applications in energy storage and conversion devices, such as fuel cells. The absence of water in these solid acid conductors provides thermal and electrochemical stability, a significant advantage over many hydrated proton conductors wikipedia.org.

Ionic conductivity is a critical parameter for the performance of electrolyte materials in solid-state batteries and other energy storage systems nih.govacs.org. Pure cesium hydrogen sulfate (CsHSO4) displays a proton conductivity that is too low for most practical applications at room temperature, typically in the range of 10⁻⁷–10⁻⁶ S cm⁻¹ between 100-130 °C dtu.dk. However, its conductivity can be significantly enhanced.

Research has shown that creating composite materials can improve conductivity. For instance, in composites with oxides like SiO₂, TiO₂, and Al₂O₃, the proton conductivity of CsHSO4 below its phase transition temperature can be increased by several orders of magnitude wikipedia.org. Similarly, composites made with phosphosilicate gel or polyacrylonitrile have been developed to create mechanically strong films with high proton conductivity researchgate.net. One study achieved a protonic conductivity of 1 x 10⁻³ S cm⁻¹ in a film containing about 80 vol% of CsHSO4 researchgate.net. Another approach involves creating mixed-salt systems. The solid acid Cs₂(HSO₄)(H₂PO₄) exhibits a superprotonic phase transition at a lower temperature than pure CsHSO4 and reaches a conductivity of 3 x 10⁻³ S cm⁻¹ at 110 °C northwestern.edu.

Conductivity of Various this compound-Based Systems
MaterialTemperature (°C)Conductivity (S cm⁻¹)Activation Energy (eV)
Pure CsHSO₄ (below transition)100 - 13010⁻⁷ – 10⁻⁶N/A
Pure CsHSO₄ (above transition)> 141~1 x 10⁻²N/A
CsHSO₄-Polyacrylonitrile CompositeN/A1 x 10⁻³N/A
Cs₂(HSO₄)(H₂PO₄)1103 x 10⁻³0.37
Cs₂(HSO₄)(H₂AsO₄)1501.58 x 10⁻⁴0.28

Cesium hydrogen sulfate (CsHSO₄) is a notable solid acid that undergoes a structural phase transition into a superprotonic conductor at elevated temperatures dtu.dknih.gov. At approximately 141 °C (414 K), CsHSO₄ transitions from a monoclinic phase to a tetragonal phase wikipedia.orgnih.gov. This transformation is associated with a significant increase in disorder within the crystal lattice, particularly in the hydrogen bond network wikipedia.orgdtu.dk.

This high-temperature phase is known as the superprotonic phase, where the material's proton conductivity increases dramatically by three to four orders of magnitude, reaching values around 10 mS/cm (1 x 10⁻² S cm⁻¹) wikipedia.orgdtu.dkresearchgate.net. The mechanism for this enhanced conductivity is believed to involve the rapid reorientation of sulfate (SO₄) groups, which facilitates proton transport through the crystal structure northwestern.edu. This property makes CsHSO₄ a material of interest for intermediate temperature fuel cells that operate between 140 and 200 °C nih.gov.

Phase Transitions in Cesium-Based Solid Acids
CompoundTransition TemperaturePhase ChangeKey Feature
CsHSO₄~141 °CMonoclinic to TetragonalBecomes a superprotonic conductor wikipedia.orgnih.gov
CsH₂PO₄~230 °CN/AUndergoes a superprotonic phase transition dtu.dk
Cs₂(HSO₄)(H₂PO₄)61 - 105 °CN/A to CubicSuperprotonic transition occurs over a range northwestern.edu
Cs₂(HSO₄)(H₂AsO₄)~144 °CN/ATransformation to high-temperature superprotonic phase researchgate.net

Electrochemical Cell Applications and Efficiency Enhancement

Beyond fuel cells, this compound (Cs₂SO₄) has found applications in other electrochemical systems, such as perovskite solar cells (PSCs). In this context, Cs₂SO₄ is not used as the primary electrolyte but as an additive to enhance the performance and stability of the device.

Research has demonstrated that depositing a Cs₂SO₄ precursor film on the tin oxide (SnO₂) electron transporting layer (ETL) of a PSC can yield significant benefits. The incorporation of Cs₂SO₄ onto the SnO₂ layer increases electronic conductivity and improves the surface flatness and coverage through the formation of Sn-O-Cs bonds researchgate.net. Furthermore, the sulfate bridges (SO₄²⁻) on the tin oxide surface help create a seamless integration between the ETL and the high-quality perovskite absorber layer. This improved interface facilitates more efficient transport kinetics within the device researchgate.net. As a result of these modifications, PSCs fabricated with Cs₂SO₄-SnO₂ composite electrodes have shown power conversion efficiencies as high as 20.93%, along with enhanced ambient stability and reduced hysteresis researchgate.net.

Catalytic Applications and Investigations of Cesium Based Sulfates

Cesium Sulfate (B86663) as a Component in Catalytic Systems

Cesium sulfate is a key ingredient in advanced catalytic formulations, particularly in conjunction with vanadium-based catalysts. researchgate.netdsd-chemtech.com In the industrial production of sulfuric acid, vanadium pentoxide (V₂O₅) is the active catalyst for the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The addition of alkali metal promoters like this compound significantly improves the catalyst's performance, especially at lower temperatures. researchgate.netelessentct.com

Catalysts promoted with cesium exhibit lower ignition temperatures, which allows for faster plant startups. dsd-chemtech.comelessentct.com For instance, some cesium-promoted catalysts can operate at temperatures as low as 385°C. dsd-chemtech.comelessentct.com This low-temperature activity is crucial for maximizing conversion efficiency and reducing sulfur dioxide emissions. researchgate.netelessentct.com The promotion with this compound can lead to a structural transformation of the vanadium catalyst, dissolving the vanadia in a molten sulfate salt that remains distributed on the catalyst support, thereby enhancing its reactivity. researchgate.net

Research has shown that catalysts promoted with both cerium and cesium can be superior to commercial vanadium-potassium sulfate catalysts in terms of low-temperature activity, thermal stability, and SO₂ oxidation efficiency. iaea.org The presence of cesium helps in the formation of pyrosulfate phases which are active in the redox reaction at low temperatures. iaea.org

Table 1: Comparison of Vanadium Catalysts

Catalyst TypePromoter(s)Key Advantages
Commercial V₂O₅/SiO₂K₂SO₄Standard performance
Commercial V₂O₅/SiO₂K₂SO₄-Cs₂SO₄Improved low-temperature activity
Experimental V₂O₅/SiO₂Cs₂SO₄-CeO₂Superior low-temperature activity, thermal stability, and oxidation efficiency iaea.org

Catalytic Properties of Mixed Cesium-Aluminum Sulfates

Mixed cesium-aluminum sulfates, often referred to as cesium alum (CsAl(SO₄)₂), are compounds that have been investigated for their catalytic potential. While potassium alum has been recognized as an effective, safe, and environmentally friendly acid catalyst for various organic transformations, the specific catalytic applications of cesium-aluminum sulfate are less commonly detailed in readily available literature. jchemrev.com However, the broader family of cesium and aluminum salts of dodecatungstophosphoric acid has been reviewed as efficient heterogeneous catalysts in a range of organic synthesis reactions. benthamdirect.com

These complex salts are effective in catalyzing Friedel-Crafts reactions, esterification, ether formation, and various rearrangement reactions. benthamdirect.com The catalytic activity is generally attributed to the strong acid sites present in these materials. The substitution of protons with cesium ions in dodecatungstophosphoric acid impacts the structural and catalytic properties of the resulting salt. benthamdirect.com While detailed research findings on the specific catalytic properties of simple mixed cesium-aluminum sulfates are not extensively documented in the provided search results, the known catalytic activity of related alum compounds and more complex cesium-aluminum heteropolyacid salts suggests potential for applications in acid-catalyzed reactions.

Enhancement of Oxidation Behavior by Cesium Catalysis

Cesium compounds, including this compound, are known to enhance various oxidation reactions. The primary mechanism often involves the facilitation of redox cycles and the stabilization of active catalytic species.

In the crucial industrial process of sulfur dioxide (SO₂) oxidation, cesium-promoted vanadium catalysts demonstrate significantly higher activity, particularly at lower temperatures, compared to conventional potassium-promoted catalysts. dsd-chemtech.comelessentct.com This enhancement allows for higher conversion rates, which in turn leads to a reduction in harmful SO₂ emissions. elessentct.com Studies have shown that the presence of cesium, along with cerium, can lead to the formation of crystalline phases like V₂O₅-Cs₂S₂O₇ pyrosulfate and CeVO₄, which play a vital role in the low-temperature redox reaction by increasing the availability of oxygen. iaea.org

Beyond SO₂ oxidation, cesium catalysis is effective in other areas. For instance, cesium-promoted mesoporous manganese oxide has been shown to be an effective catalyst for the aerobic oxidation of various amines to imines with high conversion rates. researchgate.net The catalytic effect of cesium has also been observed in the oxidation of silicon, where the presence of adsorbed cesium increases the initial sticking coefficient of oxygen. aps.org This effect is localized, and an oxygen-cesium bond is formed during the reaction. aps.org

The Mars-van Krevelen mechanism, which involves the reaction of an adsorbed organic molecule with lattice oxygen, is a common pathway for selective oxidation on cerium-containing catalysts, which are often promoted by alkali metals like cesium. mdpi.com This mechanism results in the reduction of the catalyst, which is then re-oxidized by gaseous oxygen. mdpi.com

Table 2: Examples of Oxidation Reactions Enhanced by Cesium Catalysis

ReactionCatalyst SystemRole of Cesium
SO₂ to SO₃Cesium-promoted Vanadium OxideLowers ignition temperature, increases low-temperature activity and conversion rate. researchgate.netdsd-chemtech.comelessentct.com
Oxidation of Amines to IminesCesium-promoted Mesoporous Manganese OxideActs as an effective catalyst under aerobic conditions. researchgate.net
Initial Oxidation of SiliconAdsorbed CesiumIncreases the initial sticking coefficient of oxygen. aps.org

Catalyst Removal and Recycling in Industrial Processes

The removal and recycling of catalysts are critical aspects of sustainable industrial processes, driven by both economic and environmental factors. Heterogeneous catalysts, like those based on this compound, are generally preferred in industrial applications because they exist in a different phase from the reactants and products (typically solid catalysts in liquid or gas phase reactions), which simplifies their separation and recovery. blogspot.com

Methods for Catalyst Removal and Recovery:

Mechanical Separation: In gas/solid systems, the catalyst can be easily recovered mechanically. encyclopedia.pub For liquid-phase reactions, traditional methods are employed. blogspot.comencyclopedia.pub

Filtration: This is a common method where the solid catalyst is separated from the liquid reaction mixture. blogspot.com

Centrifugation: This technique uses centrifugal force to separate the catalyst from the liquid. mdpi.com

Hydrometallurgical Processes: These methods involve using chemical solutions to recover valuable metals from spent catalysts. researchgate.net

Leaching: This involves dissolving the desired metals from the catalyst support using acids or other reagents. An environmentally friendly hydrometallurgical process has been developed to selectively recover vanadium and cesium from spent sulfuric acid catalysts with high efficiency. researchgate.net

Precipitation: After leaching, the target metals can be precipitated from the solution by adjusting conditions like pH. researchgate.net

Pyrometallurgical Processes: These involve high-temperature treatments to separate and recover metals. researchgate.net

The choice of recycling method depends on the nature of the catalyst, the reaction medium, and economic considerations. encyclopedia.pub While traditional methods like filtration and centrifugation are straightforward, they can be time-consuming and may not be efficient for nano-sized catalysts. mdpi.com For valuable or hazardous materials, more advanced hydrometallurgical or pyrometallurgical routes are often employed to ensure high recovery rates. researchgate.netresearchgate.net In some cases, a combination of processes is used to maximize the recovery of all valuable components from the spent catalyst. researchgate.net

Advanced Materials Science and Engineering Applications of Cesium Sulfate

Development of Specialty Glasses and Ceramics

Cesium sulfate (B86663) plays a significant role as a key component in the manufacturing of specialty glasses and ceramics, where its incorporation enhances the material's final properties. chemimpex.com The addition of cesium compounds to glass formulations can reduce electrical conductivity while improving stability and durability. This makes such specialized glasses suitable for applications in fiber optics and night-vision devices.

In the realm of ceramics, cesium-containing materials are investigated for advanced applications such as the immobilization of nuclear waste. For instance, pollucite, a cesium-containing mineral, is a target phase in glass-ceramic waste forms designed for the safe disposal of cesium-laden radioactive waste. The development of these specialized glass-ceramics involves carefully designed compositions where cesium is partitioned into the more chemically durable ceramic phase, ensuring long-term stability.

The properties of cesium sulfate that make it advantageous in these applications include:

High Density: Contributes to the production of dense glasses with high refractive indices.

Thermal Stability: Enhances the thermal resilience of the resulting glasses and ceramics. chemimpex.com

Chemical Durability: Improves resistance to chemical corrosion and leaching.

PropertyValue
Chemical FormulaCs₂SO₄
Molar Mass361.87 g/mol
Density4.243 g/cm³
Melting Point1,010 °C (1,850 °F; 1,280 K)
Solubility in Water179 g/100 ml (20 °C)

Applications in High-Performance Optics and Photonics

The synthesis of cesium-based materials, often utilizing this compound as a precursor, is crucial for developing high-performance optics and photonics. These materials are noted for their superior light transmission properties, which are essential for a variety of optical components. The unique electronic structure of cesium contributes to the optical characteristics of the final materials.

Research into novel crystalline materials has demonstrated the importance of cesium in creating specific structural frameworks. For example, the crystal structure and spectroscopic properties of compounds like cesium vanadium sulfate (CsV(SO₄)₂) are studied to understand their potential in optical applications. acs.org The synthesis of such complex crystals often involves precise control over reaction conditions, with this compound serving as a source of cesium ions.

Role in Semiconductor and Electronic Material Production

While the direct application of this compound in mainstream semiconductor fabrication is not as prevalent as other high-purity chemicals like sulfuric acid or nitric acid, its unique properties lend themselves to specialized areas of electronic material production. alliancechemical.com The electronics industry utilizes this compound in the development of specialized glass and ceramics that form components of electronic devices. chemimpex.com

A notable area of research is the use of cesium in the synthesis of zeolites, which have potential applications in electronics as insulators and in sensor technology. The presence of cesium can act as a structure-directing agent, influencing the formation of specific zeolite frameworks. For example, the synthesis of zeolite RHO and other novel zeolite structures has been shown to be dependent on the presence of cesium ions, which can be introduced through precursors like cesium hydroxide (B78521) or this compound. acs.org

The function of cesium in these materials is often related to:

Ion Exchange Properties: Facilitating the creation of specific material compositions.

Catalytic Activity: Influencing the synthesis process of complex materials.

Structural Direction: Guiding the formation of desired crystalline structures.

Integration in Advanced Energy Technologies (Solar and Battery)

This compound is emerging as a critical component in the advancement of energy technologies, particularly in the fields of perovskite solar cells and high-performance batteries.

In perovskite solar cells (PSCs), the introduction of cesium and its compounds has been shown to significantly improve device stability and efficiency. Cesium can be incorporated into the perovskite structure to enhance thermal stability and moisture resistance. Furthermore, cesium-based compounds can be used to modify the interface between the electron-selective layer and the perovskite layer, leading to higher efficiencies and improved interface stability. Research has demonstrated that using a this compound additive can reinforce the efficiency and stability of PSCs.

In the domain of battery technology, this compound is utilized in the development of electrolytes. Its high ionic conductivity contributes to enhanced energy storage capabilities in devices like batteries and supercapacitors. The electrochemical properties of this compound make it a valuable electrolyte component, facilitating efficient ion transport. chemimpex.com

TechnologyRole of this compound
Perovskite Solar CellsEnhances efficiency and stability as an additive.
High-Performance BatteriesServes as an electrolyte component due to its high ionic conductivity. chemimpex.com

This compound as a Standard and Reagent in Analytical Chemistry

This compound is widely recognized as a valuable reagent and standard in various analytical chemistry techniques. chemimpex.com Its high solubility in water and well-defined molecular characteristics make it suitable for these applications. It is often used as a basic raw material for the preparation of other cesium salts and in the trace analysis of elements like aluminum and berkelium. chemicalbook.com One of its prominent uses is in the preparation of dense aqueous solutions for isopycnic (or "density-gradient") centrifugation, a technique used for the fractionation and characterization of macromolecules like DNA. chemicalbook.comwikipedia.org

In ion chromatography (IC), a technique used for the separation and analysis of ions, the composition of the eluent is critical for achieving optimal separation. While not the most common eluent component, cesium salts have been shown to influence the retention behavior of anions. For instance, the retention of nitrate (B79036) has been observed to increase in the order of Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺ when their chlorides are used as the eluent, indicating the effect of the cation on the separation process. nih.gov

This compound can serve as a source of both cesium cations and sulfate anions, which are common analytes in ion chromatography. The sulfate ion is a frequently measured anion in various samples, including drinking water, wastewater, and industrial process streams. Therefore, high-purity this compound can be used to prepare standard solutions for the calibration of ion chromatographs for sulfate analysis.

This compound is utilized as a standard in mass spectrometry due to its well-defined molecular characteristics. chemimpex.com In mass spectrometry, calibration compounds are essential for adjusting the mass calibration scale and the relative intensities of ions to match known entities. This ensures the accuracy and reproducibility of the measurements.

While various compounds are used for calibration, cesium-containing salts are particularly useful in certain applications. For example, a mixture of sodium iodide and cesium iodide is a popular calibration solution for LC-MS, providing a series of monoisotopic peaks over a wide mass range. waters.comsigmaaldrich.com The use of cesium in these standards is advantageous due to its high mass and single stable isotope (¹³³Cs), which provides a clear and unambiguous reference point in the mass spectrum. The stability and purity of this compound make it a reliable source of cesium for the preparation of such calibration standards.

Theoretical and Computational Chemistry Approaches to Cesium Sulfate

Lattice-Dynamical Calculations

Lattice-dynamical calculations are used to study the vibrational modes of a crystal lattice. These calculations can predict the frequencies of phonons, which can be experimentally measured using techniques like Raman scattering and infrared absorption.

For cesium sulfate (B86663) (Cs₂SO₄), lattice-dynamical calculations have been performed based on a rigid-ion model. nih.gov This approach treats the ions as rigid units with effective charges, and the interactions between them are described by short-range potentials, which can be determined using methods like the Gordon-Kim model. nih.gov The vibrational frequencies of the crystal are then calculated from the optimized, relaxed crystal structure. nih.gov

These calculations provide the Raman frequencies for the different vibrational modes of the crystal. A comparison between the calculated and experimentally measured Raman frequencies for Cs₂SO₄ shows a reasonable agreement, validating the theoretical model. nih.gov It is noted that the interaction between the sulfate ion and the alkali-metal ions is smaller for cesium sulfate compared to potassium or rubidium sulfate. nih.gov

Comparison of Experimental and Calculated Raman Frequencies of Cs₂SO₄ (in cm⁻¹)
Symmetry ModeExperimental Frequency at 298 KExperimental Frequency at 78 KCalculated Frequency
A454838
A697666
A100108107
A451452468
A617618639
A9749741028
A110011001173
B1g444842
B1g697671
B1g128138131
B1g458459473
B1g621622641
B1g110011001173

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netunimi.it It is widely employed to calculate the structural, electronic, and optical properties of materials from first principles. unimi.it By solving the Kohn-Sham equations, DFT provides insights into energy levels, band structures, and charge distributions. inorgchemres.org Different approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like HSE06, are used to enhance the accuracy of these calculations. inorgchemres.orgresearchgate.net

DFT is a primary tool for calculating the electronic band structure and density of states (DOS) of crystalline solids. inorgchemres.org The band structure describes the ranges of energy that an electron is allowed to have, while the DOS shows the number of states available at each energy level. The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (Eg), a fundamental property that determines if a material is a conductor, semiconductor, or insulator. arxiv.org

For cesium-based compounds, DFT studies have shown that different functionals yield varying results. For instance, GGA functionals like PBE are known to underestimate the band gap, while meta-GGA (like SCAN) and hybrid functionals (like HSE06) can provide results in much better agreement with experimental values. researchgate.net Calculations for cesium chloride (CsCl), for example, indicate it is an insulator with a large, indirect band gap. ijsmdo.org While specific DFT band structure calculations for this compound are not widely reported, the established methodologies are fully applicable to determine its electronic properties.

The optical properties of a material are intrinsically linked to its electronic structure. DFT calculations can be used to determine various optical parameters by computing the complex dielectric function, ε(ω), which describes how a material responds to an electromagnetic field. libretexts.org From the dielectric function, other properties such as the refractive index, extinction coefficient, and absorption coefficient can be derived. ijsmdo.org

Theoretical studies on related sulfate compounds have shown that DFT can predict optical properties that align well with experimental data. researchgate.net For this compound, experimental investigations of its dielectric properties have been conducted across various temperatures and frequencies. iaea.orgresearchgate.net These studies reveal a peak in the dielectric permittivity around 300 K, which is attributed to a ferroelectric-paraelectric phase transition. iaea.orgresearchgate.net Computational DFT studies could further elucidate the electronic transitions responsible for these observed dielectric behaviors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic evolution of the system, offering insights into processes like diffusion, phase transitions, and reaction mechanisms.

In materials like cesium hydrogen sulfate (CsHSO₄), which becomes a superprotonic conductor at temperatures above 140 °C, MD simulations are crucial for understanding the mechanism of proton transport. nih.gov This high conductivity is due to the rapid movement of protons through the crystal lattice. MD simulations can model the pathways for proton transfer, which often involves a hopping mechanism between adjacent sulfate ions. researchgate.net This process is facilitated by the network of hydrogen bonds within the crystal. The simulations can estimate the rate of proton transfer and its activation enthalpy, providing results that can be compared with experimental findings. researchgate.net

The framework of atoms through which protons move, known as the host lattice, is not static. MD simulations are used to study the dynamics of this host lattice, including the reorientational motions of the sulfate tetrahedra. researchgate.net The dynamics of the hydrogen bond network are particularly important. MD can be used to calculate properties such as hydrogen bond lifetimes and analyze the collective structural reorganizations that facilitate proton conductivity. Understanding the coupling between the motion of the host lattice and the behavior of the hydrogen bonds is essential for explaining the phase transitions that lead to the superprotonic state in materials like CsHSO₄. researchgate.net

Correlation Methods for Molten State Structure Analysis

Theoretical and computational chemistry provide powerful tools for elucidating the structure of materials in the molten state, where long-range order is absent, but short-range correlations persist. For molten this compound (Cs₂SO₄), correlation methods, particularly those analyzing pair distribution functions derived from experimental scattering data and computational simulations, are instrumental in describing the spatial arrangement of ions.

Analysis of the structure of molten this compound has been effectively carried out using the correlation method, which involves the interpretation of the radial distribution function (RDF). The RDF, denoted as g(r), describes how the density of surrounding particles varies as a function of distance from a reference particle. This method provides insight into the short-range and long-range structural order of the melt.

An important investigation into the structure of molten Cs₂SO₄ at approximately 1100 °C utilized the correlation method to analyze X-ray scattered intensity data rsc.org. A key finding from this research is the persistence of the sulfate tetrahedron (SO₄²⁻) in the molten state, indicating that this polyatomic anion remains a stable structural unit even at high temperatures rsc.org.

The short-range arrangement of ions in molten this compound has been modeled based on these correlation analyses. The coordination of cesium ions (Cs⁺) around the sulfate tetrahedra is a critical aspect of the molten structure. The analysis suggests two primary coordination sites for the Cs⁺ ions relative to the oxygen atoms of the SO₄²⁻ tetrahedra: a corner-sharing site and a face-sharing site rsc.org.

A proposed model for the short-range arrangement suggests that the majority of cesium atoms, approximately 7/8, are located at corner-sharing sites rsc.org. The remaining Cs⁺ ions are proposed to occupy face-sharing sites rsc.org. These different coordination environments result in distinct average distances between the cesium and oxygen ions, as detailed in the table below.

Cesium-Oxygen Coordination in Molten this compound rsc.org
Coordination SiteFraction of Cs⁺ IonsAverage Cs—O Distance (Å)
Corner-sharing~7/83.07
Face-sharing~1/83.48

Beyond the immediate coordination sphere, the longer-range structure of molten this compound has also been considered. A simulation of the arrangement within a 10 Å radius suggests a structure analogous to the Calcium Fluoride (CaF₂) crystal lattice rsc.org. In this model, the SO₄²⁻ tetrahedra occupy the positions of the Ca²⁺ ions, while the Cs⁺ ions are in the positions of the F⁻ ions rsc.org. This model further indicates that a single Cs₂SO₄ unit is surrounded by approximately 18 other Cs₂SO₄ units at an average distance of 7.56 Å rsc.org.

Q & A

Q. What are the standard methods for synthesizing high-purity cesium sulfate in laboratory settings?

this compound is typically synthesized via neutralization reactions, such as reacting cesium carbonate (Cs₂CO₃) with sulfuric acid (H₂SO₄) under controlled conditions. Key steps include:

  • Precipitation : Gradual addition of H₂SO₄ to Cs₂CO₃ to avoid exothermic reactions, followed by filtration.
  • Purification : Recrystallization from aqueous solutions to remove impurities like residual alkali metals.
  • Characterization : X-ray diffraction (XRD) for crystal structure validation and inductively coupled plasma mass spectrometry (ICP-MS) for purity assessment (>99.9%). Detailed experimental protocols should adhere to reproducibility standards, as emphasized in scientific writing guidelines .

Q. What analytical techniques are recommended for quantifying trace this compound in environmental samples?

Sensitive detection methods include:

  • ICP-MS : Offers parts-per-trillion detection limits for cesium, with corrections for isobaric interferences (e.g., barium).
  • Ion Chromatography (IC) : Separates sulfate ions from complex matrices using anion-exchange columns.
  • Laser-Induced Breakdown Spectroscopy (LIBS) : For rapid, non-destructive elemental analysis in solid samples. Method selection depends on matrix complexity, as outlined in toxicological profiling studies .

Q. How can researchers differentiate this compound from other cesium salts in mixed ionic systems?

  • XRD : Identifies unique crystal structures (e.g., Cs₂SO₄ vs. CsCl).
  • Raman Spectroscopy : Detects sulfate-specific vibrational modes (~980 cm⁻¹).
  • Solubility Tests : Cs₂SO₄ has distinct solubility profiles in ethanol-water mixtures compared to CsNO₃ or Cs₂CO₃. Cross-validation using multiple techniques minimizes misidentification .

Advanced Research Questions

Q. How can extraction efficiency of this compound from mineral ores be improved beyond traditional sulfate roasting?

Sulfate roasting yields only ~30% Cs recovery due to poor sulfate-ion mobility . Advanced strategies include:

  • Solvent Extraction Optimization : Using crown ethers (e.g., calix[4]arene) in the Caustic-Side Solvent Extraction (CSSX) process, which selectively binds Cs⁺ ions even in high-sodium waste simulants .
  • Ion-Exchange Resins : Functionalized resins with sulfonic acid groups enhance Cs⁺/K⁺ selectivity.
  • Process Parameters : Adjusting roasting temperature (500–700°C) and additive ratios (e.g., CaO) to reduce Cs volatilization .

Q. How do competing anions (e.g., nitrate, chloride) influence cesium partitioning in solvent extraction systems?

The CSSX model predicts Cs distribution ratios (D_Cs) in multi-anion environments:

  • Anion Competition : Nitrate (NO₃⁻) increases D_Cs by stabilizing Cs⁺-extractant complexes, while sulfate (SO₄²⁻) reduces efficiency due to ion-pair formation.
  • Modeling Approaches : Extended equilibrium models incorporate activity coefficients and anion-specific binding constants, validated against 300+ experimental datasets .

Q. What methodologies resolve contradictions in reported this compound solubility data?

Discrepancies arise from variations in temperature, purity, and measurement techniques. Best practices include:

  • Standardized Protocols : Use USP-grade reagents and controlled humidity chambers.
  • In Situ Techniques : Dynamic light scattering (DLS) monitors solubility in real time.
  • Meta-Analysis : Statistical evaluation of historical data to identify systematic errors .

Q. How can thermal decomposition pathways of this compound be characterized under varying atmospheres?

  • Thermogravimetric Analysis (TGA) : Measures mass loss during heating (e.g., Cs₂SO₄ → Cs₂O + SO₃↑ at >800°C).
  • In Situ XRD : Tracks phase transitions under inert (N₂) or reactive (O₂) gases.
  • Kinetic Modeling : Arrhenius plots derived from isothermal TGA data predict decomposition rates .

Q. What experimental designs mitigate potassium interference in this compound quantification?

  • Selective Electrodes : Cs⁺-selective electrodes with valinomycin membranes exclude K⁺.
  • Chromatographic Separation : High-performance IC with chelating eluents (e.g., EDTA) resolves Cs⁺/K⁺ peaks.
  • Masking Agents : Adding sodium tetraphenylborate precipitates K⁺ without affecting Cs⁺ .

Q. How are contradictions between theoretical and experimental crystallographic data for this compound addressed?

  • Computational Refinement : Density functional theory (DFT) optimizes lattice parameters by accounting for relativistic effects on Cs⁺ ion size.
  • Synchrotron XRD : High-resolution data reduces measurement errors in unit-cell dimensions.
  • Hydration State Control : Anhydrous vs. hydrate forms (e.g., Cs₂SO₄·H₂O) require explicit documentation in datasets .

Q. What advanced models predict this compound behavior in high-ionic-strength nuclear waste simulants?

The CSSX model incorporates:

  • Ion Activity Calculations : Pitzer equations account for ionic strength effects.
  • Waste Simulant Validation : Testing against Savannah River Site (SRS) waste compositions ensures model robustness.
  • Machine Learning : Neural networks trained on historical extraction data improve predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.